molecular formula C14H13NO4S B14483332 N-(Benzenesulfonyl)-N-methoxybenzamide CAS No. 64991-14-6

N-(Benzenesulfonyl)-N-methoxybenzamide

Cat. No.: B14483332
CAS No.: 64991-14-6
M. Wt: 291.32 g/mol
InChI Key: YXFCTJCHKHXMAJ-UHFFFAOYSA-N
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Description

N-(Benzenesulfonyl)-N-methoxybenzamide is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzenesulfonyl)-N-methoxybenzamide typically involves the reaction of benzenesulfonyl chloride with N-methoxybenzamide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(Benzenesulfonyl)-N-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Benzenesulfonyl)-N-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Benzenesulfonyl)-N-methoxybenzamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, inhibiting its activity and leading to a decrease in the pH regulation of cancer cells. This results in the disruption of cancer cell metabolism and induces apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Benzenesulfonyl)-N-methoxybenzamide is unique due to its specific combination of a benzenesulfonyl group and a methoxybenzamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

64991-14-6

Molecular Formula

C14H13NO4S

Molecular Weight

291.32 g/mol

IUPAC Name

N-(benzenesulfonyl)-N-methoxybenzamide

InChI

InChI=1S/C14H13NO4S/c1-19-15(14(16)12-8-4-2-5-9-12)20(17,18)13-10-6-3-7-11-13/h2-11H,1H3

InChI Key

YXFCTJCHKHXMAJ-UHFFFAOYSA-N

Canonical SMILES

CON(C(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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